molecular formula C11H7NS4 B12590739 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine CAS No. 649774-42-5

3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine

Cat. No.: B12590739
CAS No.: 649774-42-5
M. Wt: 281.4 g/mol
InChI Key: XKQKDOYBPRIVET-UHFFFAOYSA-N
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Description

3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with two 1,3-dithiol-2-ylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine typically involves the construction of the 1,3-dithiol-2-ylidene ring system followed by its attachment to the pyridine ring. One common method involves the reaction of 1,3-dithiolium salts with pyridine derivatives under controlled conditions. The reaction conditions often include the use of a base such as pyridine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol derivatives.

Scientific Research Applications

3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine involves its ability to participate in electron transfer processes. The compound’s unique structure allows it to stabilize radical intermediates, making it useful in redox reactions. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is unique due to its combination of a pyridine ring with two 1,3-dithiol-2-ylidene groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and stability.

Properties

CAS No.

649774-42-5

Molecular Formula

C11H7NS4

Molecular Weight

281.4 g/mol

IUPAC Name

3-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine

InChI

InChI=1S/C11H7NS4/c1-2-8(6-12-3-1)9-7-15-11(16-9)10-13-4-5-14-10/h1-7H

InChI Key

XKQKDOYBPRIVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=C3SC=CS3)S2

Origin of Product

United States

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